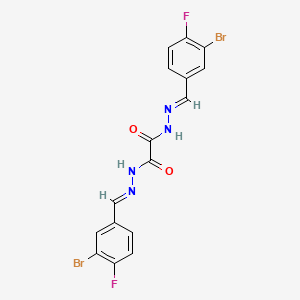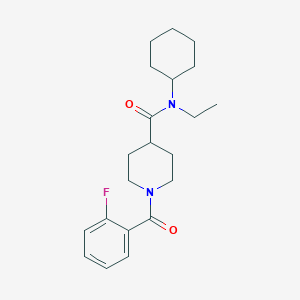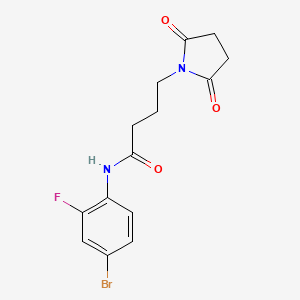![molecular formula C19H20N2O2 B4751669 N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B4751669.png)
N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide
描述
N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide, also known as PAK1 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. PAK1 stands for p21-activated kinase 1, which is a serine/threonine kinase that is involved in several cellular processes, including cell proliferation, migration, and survival.
作用机制
N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor works by binding to the ATP-binding site of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide and preventing its activation. N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide activation requires the binding of small GTPases, such as Rac and Cdc42, to its N-terminal regulatory domain. This activates the kinase domain of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide, leading to the phosphorylation of downstream substrates. Inhibition of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide prevents the activation of downstream signaling pathways, leading to the suppression of cellular processes such as cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
Inhibition of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been shown to have several biochemical and physiological effects. In cancer, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibition has been shown to induce cell cycle arrest, apoptosis, and autophagy. It has also been shown to reduce the expression of genes involved in cancer cell survival and metastasis. In neurodegenerative diseases, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibition has been shown to reduce the accumulation of toxic proteins, such as beta-amyloid and alpha-synuclein, and improve cognitive function. In cardiovascular diseases, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibition has been shown to reduce neointimal hyperplasia and restenosis after vascular injury.
实验室实验的优点和局限性
The advantages of using N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor in lab experiments include its specificity for N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor in lab experiments include its potential off-target effects, its toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor. First, further studies are needed to determine its safety and efficacy in humans. Second, studies are needed to identify potential biomarkers for predicting response to N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor therapy. Third, studies are needed to investigate the potential combination therapy of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor with other chemotherapeutic agents. Fourth, studies are needed to investigate the potential use of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor as a diagnostic tool for cancer and neurodegenerative diseases. Fifth, studies are needed to investigate the potential role of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor in other diseases, such as autoimmune diseases and infectious diseases.
科学研究应用
N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide inhibitor has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide is overexpressed in several types of cancer, including breast, prostate, and pancreatic cancer. Inhibition of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been shown to suppress cancer cell proliferation, migration, and invasion. In neurodegenerative diseases, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. Inhibition of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models of these diseases. In cardiovascular diseases, N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been shown to play a role in the regulation of vascular smooth muscle cell proliferation and migration. Inhibition of N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide has been shown to reduce neointimal hyperplasia and restenosis after vascular injury.
属性
IUPAC Name |
N-[(Z)-3-oxo-1-phenyl-3-(propylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-13-20-19(23)17(14-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H,20,23)(H,21,22)/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQTGVXYMUFNC-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenyl-1-propylcarbamoyl-vinyl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-fluorobenzyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4751598.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide](/img/structure/B4751603.png)
![1-(4-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4751609.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4751617.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4751623.png)
![2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B4751626.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4751629.png)
![2-methyl-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4751637.png)
![2-(4-bromo-2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B4751643.png)



